An In-depth Technical Guide to 4-fluoro-3-(4-hydroxyphenyl)benzoic acid and its Isomeric Landscape
An In-depth Technical Guide to 4-fluoro-3-(4-hydroxyphenyl)benzoic acid and its Isomeric Landscape
A Note on the Subject Compound: The compound specified, 4-(5-Carboxy-2-fluorophenyl)phenol, corresponds to the IUPAC name 4-fluoro-3-(4-hydroxyphenyl)benzoic acid . Extensive searches of public chemical databases and literature have not yielded a specific CAS number or dedicated experimental data for this exact isomeric structure. This suggests the compound may be a novel chemical entity or not widely documented.
Therefore, this guide will provide a comprehensive technical overview based on the well-established principles of its constituent chemical classes: fluorinated biphenyls and carboxylic acids. To provide concrete data and protocols, this guide will leverage information from closely related, documented isomers, primarily 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid (CAS No. 1261914-97-9) , and will clearly delineate when data pertains to an analogue. This approach allows for a scientifically grounded exploration of the target molecule's predicted properties, synthesis, and potential applications.
Introduction to Fluorinated Biphenyl Carboxylic Acids
Biphenyl carboxylic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their rigid biphenyl framework provides a robust platform for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets, while the carboxylic acid moiety offers a versatile handle for modulating physicochemical properties and engaging in key binding interactions.[]
The strategic incorporation of fluorine into this scaffold introduces profound changes to the molecule's biological and physical profile. Fluorine's high electronegativity and small size can influence:
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Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.[1]
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Binding Affinity: Modulating pKa and forming unique hydrogen bonds or dipole interactions with target proteins.
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Lipophilicity: Increasing the molecule's ability to cross cellular membranes.
This guide focuses on the specific attributes of 4-fluoro-3-(4-hydroxyphenyl)benzoic acid, a member of this promising class of compounds.
Molecular Structure and Physicochemical Properties
The chemical structure of 4-fluoro-3-(4-hydroxyphenyl)benzoic acid features a biphenyl core with three key functional groups: a carboxylic acid, a hydroxyl group (phenol), and a fluorine atom.
Chemical Structure
Caption: 2D structure of 4-fluoro-3-(4-hydroxyphenyl)benzoic acid.
Physicochemical Data Summary
As experimental data for the target molecule is unavailable, the following table presents data for the closely related isomer, 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid , and the precursor, 4-Fluoro-3-hydroxybenzoic acid , to provide a predictive baseline.
| Property | 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid (Analogue) | 4-Fluoro-3-hydroxybenzoic acid (Precursor Analogue) | Predicted Value for Target Compound |
| CAS Number | 1261914-97-9[1] | 51446-31-2 | Not Available |
| Molecular Formula | C₁₃H₉FO₃ | C₇H₅FO₃ | C₁₃H₉FO₃ |
| Molecular Weight | 232.21 g/mol [1] | 156.11 g/mol | 232.21 g/mol |
| Melting Point | Not Available | 214-218 °C | Likely >200 °C |
| Solubility | Not Available | Limited in water; soluble in polar organic solvents[3] | Similar to precursor analogue |
| pKa | Not Available | Not Available | Estimated 4-5 (Carboxylic), 9-10 (Phenolic) |
Synthesis and Manufacturing
The most versatile and industrially scalable method for synthesizing biphenyl scaffolds is the Suzuki-Miyaura cross-coupling reaction .[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection of 4-fluoro-3-(4-hydroxyphenyl)benzoic acid breaks the central biphenyl C-C bond, leading to two commercially available or readily synthesizable precursors.
Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.
Step-by-Step Experimental Protocol (Proposed)
This protocol describes a general procedure for the Suzuki-Miyaura coupling to synthesize the target compound. Optimization of catalyst, ligand, base, and temperature may be required.
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Reaction Setup:
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To a flame-dried Schlenk flask, add 3-bromo-4-fluorobenzoic acid (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
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Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
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Solvent Addition:
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Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or Toluene/Ethanol/Water), via syringe.
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Reaction Execution:
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup:
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Cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
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Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure.
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Purification:
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The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-fluoro-3-(4-hydroxyphenyl)benzoic acid.
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Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Spectroscopic and Analytical Characterization
Full characterization using NMR, IR, and Mass Spectrometry is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectral characteristics based on its structure and data from analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, which will exhibit complex splitting due to H-H and H-F coupling. The phenolic -OH and carboxylic acid -COOH protons will appear as broad singlets, with chemical shifts that are dependent on solvent and concentration. Protons on the hydroxyphenyl ring will likely appear as two doublets (an AA'BB' system).
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¹³C NMR: The spectrum will show 13 distinct carbon signals. Carbons bonded to fluorine will show a large one-bond coupling (¹Jcf), and adjacent carbons will show smaller two- or three-bond couplings. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-175 ppm).
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¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to its key functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |
| Phenol | O-H Stretch | 3200-3600 (broad) |
| Carboxylic Acid | C=O Stretch | 1680-1710 (strong) |
| Aromatic Rings | C=C Stretch | 1500-1600 (multiple bands) |
| C-F Bond | C-F Stretch | 1200-1250 (strong) |
Mass Spectrometry (MS)
The mass spectrum under Electron Ionization (EI) would show a molecular ion peak (M⁺) at m/z = 232.05. Common fragmentation patterns would include the loss of H₂O (m/z = 214), CO (m/z = 204), and the carboxyl group (-COOH) (m/z = 187).
Applications in Drug Discovery and Materials Science
While no specific biological activities have been documented for 4-fluoro-3-(4-hydroxyphenyl)benzoic acid, its structural motifs are present in compounds with a wide range of therapeutic applications.
Potential Therapeutic Areas
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Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen and Diflunisal, are based on a biphenyl scaffold. The carboxylic acid is crucial for inhibiting cyclooxygenase (COX) enzymes.[1]
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Anticancer Agents: Biphenyl carboxylic acids have been investigated as anticancer agents, demonstrating activity against various cell lines.[]
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Bone Resorption Inhibitors: Certain biphenyl carboxylic acid derivatives have been identified as a novel class of inhibitors for treating osteoporosis by promoting osteoclast apoptosis.
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Antimicrobial Agents: The incorporation of fluorine and phenolic hydroxyl groups is a common strategy in the design of new antibacterial and antifungal compounds.[]
Role as a Synthetic Intermediate
The title compound serves as a valuable intermediate for further chemical modification. The carboxylic acid and phenol groups can be functionalized to generate libraries of esters, amides, and ethers for structure-activity relationship (SAR) studies in drug discovery campaigns.[5]
Safety, Handling, and Toxicity
No specific toxicity data is available for 4-fluoro-3-(4-hydroxyphenyl)benzoic acid. The following information is based on the Safety Data Sheet (SDS) for the related precursor, 4-Fluoro-3-hydroxybenzoic acid (CAS 51446-31-2) .[3]
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Hazard Identification:
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves and protective clothing.
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Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.
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Handling and Storage:
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Handle in a well-ventilated area.
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Avoid formation of dust.
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Store in a cool, dry place in a tightly sealed container. The compound may be hygroscopic.
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Toxicological Profile:
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The acute and chronic toxicity profiles have not been established. As with many aromatic carboxylic acids, it may cause mild irritation upon skin contact or respiratory discomfort if inhaled as a dust.[3] There is no evidence to classify the compound as a carcinogen.
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Conclusion
4-fluoro-3-(4-hydroxyphenyl)benzoic acid represents a molecule of significant interest at the intersection of fluorine chemistry and privileged biological scaffolds. While specific experimental data remains to be reported, a robust framework for its synthesis, characterization, and potential application can be constructed based on established chemical principles and data from close structural analogues. Its synthesis is readily achievable via modern cross-coupling methodologies, and its structure suggests potential utility in the development of novel therapeutic agents, particularly in the fields of inflammation and oncology. Further research is warranted to synthesize this compound and evaluate its biological activity to unlock its full potential.
References
- Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). 2-(4-Fluoro-3-hydroxyphenyl)benzoic acid. Retrieved February 14, 2026, from [Link]
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HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID. Retrieved February 14, 2026, from [Link]
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HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-fluoro-3-hydroxybenzoic acid. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 14, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 14, 2026, from [Link]
